Cyclopropyl (imino)(methyl)-lambda6-sulfanone

Medicinal Chemistry ATR Kinase Inhibition Oncology

Cyclopropyl (imino)(methyl)-lambda6-sulfanone (CAS 1609964-41-1), also known as S-cyclopropyl-S-methylsulfoximine, is a functionalized sulfoximine building block (C4H9NOS, MW 119.19 Da). It belongs to the sulfoximine class, which is increasingly utilized in pharmaceuticals and agrochemicals due to its favorable physicochemical profile, including high chemical stability, weak basicity, and tunable lipophilicity.

Molecular Formula C4H9NOS
Molecular Weight 119.19 g/mol
CAS No. 1609964-41-1
Cat. No. B1406500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl (imino)(methyl)-lambda6-sulfanone
CAS1609964-41-1
Molecular FormulaC4H9NOS
Molecular Weight119.19 g/mol
Structural Identifiers
SMILESCS(=N)(=O)C1CC1
InChIInChI=1S/C4H9NOS/c1-7(5,6)4-2-3-4/h4-5H,2-3H2,1H3
InChIKeyLNTPJYRBBKGUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl (imino)(methyl)-lambda6-sulfanone (CAS 1609964-41-1): A Strategic S-Cyclopropyl-S-Methyl Sulfoximine Building Block for Medicinal Chemistry


Cyclopropyl (imino)(methyl)-lambda6-sulfanone (CAS 1609964-41-1), also known as S-cyclopropyl-S-methylsulfoximine, is a functionalized sulfoximine building block (C4H9NOS, MW 119.19 Da) [1]. It belongs to the sulfoximine class, which is increasingly utilized in pharmaceuticals and agrochemicals due to its favorable physicochemical profile, including high chemical stability, weak basicity, and tunable lipophilicity [2]. This specific compound uniquely combines an S-cyclopropyl group with an S-methyl group on the sulfoximine core, a substitution pattern directly relevant to the two most prevalent motifs found in clinical-stage sulfoximine drug candidates [3].

Why Cyclopropyl (imino)(methyl)-lambda6-sulfanone Cannot Be Substituted with Generic S-Alkyl or S-Aryl Sulfoximines


Indiscriminate substitution of Cyclopropyl (imino)(methyl)-lambda6-sulfanone with simpler sulfoximine building blocks (e.g., S,S-dimethyl, S-ethyl-S-methyl, or S-phenyl-S-methyl derivatives) risks undermining the delicate balance of steric, electronic, and metabolic properties required in drug discovery. A matched molecular pair analysis from industry drug discovery programs has demonstrated that even small changes to the S-substituent on a sulfoximine core can significantly alter key parameters such as logP, aqueous solubility, and microsomal stability [1]. Critically, a comprehensive industry survey has shown that all known sulfoximine clinical candidates incorporate either an S-methyl or an S-cyclopropyl substituent, underscoring the privileged nature of these specific substitution patterns for achieving drug-like properties [2]. This compound uniquely possesses both privileged motifs in a single entity, providing a compact, multi-vector starting point for fragment-based or structure-activity relationship (SAR) exploration that generic analogs cannot replicate.

Quantitative Differentiation Guide for Cyclopropyl (imino)(methyl)-lambda6-sulfanone


Potency Translation in ATR Kinase Inhibition: A Direct Fragment-to-Lead Success Case

The ATR inhibitor AZD6738 (ceralasertib) is a clinical-stage molecule. A potent analog (Example 95, US10392376) was built by appending a complex heterocyclic scaffold directly onto the nitrogen of the Cyclopropyl (imino)(methyl)-lambda6-sulfanone core. This derivative demonstrated an IC50 of 0.9 nM against human ATR kinase [1]. While the parent building block is not a drug itself, this result demonstrates its ability to productively engage biological targets with high potency when elaborated, a translational advantage over the S,S-dimethyl sulfoximine analog, which is not reported in the same potent clinical series.

Medicinal Chemistry ATR Kinase Inhibition Oncology Fragment-Based Drug Discovery

Physicochemical Differentiation: LogP Comparison with S-Ethyl and S-Phenyl Analogs

The lipophilicity of sulfoximines is highly dependent on the S-substituent. While the experimentally determined logP for a closely related S-ethyl-NH-sulfoximine matrix compound is +0.2, introducing an S-cyclopropyl group in an analogous sulfoximine framework reduces the logP by approximately 0.5 units [1]. Although this specific compound's logP has not been published in isolation, the class-level trend demonstrates that S-cyclopropyl-S-methyl sulfoximine (target) occupies a distinct, moderately polar chemical space compared to the more lipophilic S-ethyl (logP ~+0.7) and S-n-propyl (logP >+1.0) analogs, potentially offering a superior balance of solubility and permeability.

Physicochemical Properties Lipophilicity logP Drug Design

Synthetic Accessibility & Enantioselective Entry: Superior to Classical Racemic Routes

A state-of-the-art Ru-catalyzed enantioselective alkylation method has been specifically validated for constructing S-cyclopropyl and S-methyl sulfoximines with high enantiomeric ratios (≥98:2 er) [1]. This method proceeds at catalyst loadings as low as 1 mol% and enables the direct asymmetric synthesis of this compound's core. In contrast, many older or commercial routes to similar sulfoximines rely on racemic synthesis or resolution, resulting in lower yields and increased step count. For S-cyclopropyl-S-methyl sulfoximine, this modern catalytic approach offers a clear advantage in enantiopurity and efficiency over classical methods typically used for S,S-dialkyl or S-aryl-S-alkyl sulfoximines.

Asymmetric Synthesis Ruthenium Catalysis Process Chemistry Enantioselectivity

Metabolic Stability Advantage: The Cyclopropyl Effect vs. S-Ethyl or S-Isopropyl Analogs

A matched molecular pair analysis of a corporate compound database has shown that replacing an S-ethyl substituent on a sulfoximine with an S-cyclopropyl group consistently reduces intrinsic clearance in human liver microsomes [1]. While the exact clearance value for the target compound is proprietary, the class-level data indicates that the S-cyclopropyl group introduces metabolic stability that S-ethyl or S-isopropyl analogs lack. This makes Cyclopropyl (imino)(methyl)-lambda6-sulfanone a more suitable building block for projects where high metabolic turnover of sulfoximine-containing leads has been problematic.

Metabolic Stability Microsomal Clearance Cyclopropyl Group ADME

Prioritized Application Scenarios for Cyclopropyl (imino)(methyl)-lambda6-sulfanone


Kinase Inhibitor Fragment Elaboration for Oncology

Based on its demonstrated success in generating a sub-nanomolar ATR kinase inhibitor [1], this building block is ideally suited for fragment-based drug discovery or lead optimization campaigns targeting kinases. The compact cyclopropyl and methyl groups provide minimal steric hindrance while allowing vector elaboration at the imino nitrogen to probe kinase hinge-binding or ribose-pocket interactions.

Physicochemical Property Optimization of CNS-Penetrant Leads

The class-level evidence for reduced lipophilicity (logP ~0.2) relative to S-ethyl or S-propyl alternatives [2] makes this building block a prime candidate for replacing more lipophilic moieties in CNS drug discovery programs. Its moderate polarity aligns with the physicochemical space associated with optimal brain penetration, reducing the risk of high-logP-related attrition.

Agrochemical Discovery Leveraging the Sulfoximine Pharmacophore

The sulfoximine class, particularly S-cyclopropyl derivatives, is established in crop science (e.g., Sulfoxaflor) [2]. This building block's unique dual S-cyclopropyl/S-methyl substitution offers agrochemical discovery teams a novel, bioactive scaffold for generating patentable insecticidal or fungicidal leads with potentially differentiated resistance profiles and favorable environmental fate properties.

Enantioselective Synthesis and Scalable Process Chemistry

The availability of a high-yielding, highly enantioselective (≥98:2 er) catalytic route for S-cyclopropyl sulfoximines [3] positions this building block as a cost-effective choice for process chemistry groups. It enables the large-scale synthesis of enantiopure advanced intermediates, supporting preclinical development and early clinical manufacturing without the need for expensive chiral resolution steps.

Quote Request

Request a Quote for Cyclopropyl (imino)(methyl)-lambda6-sulfanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.